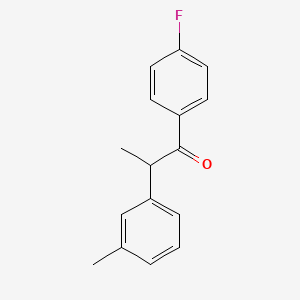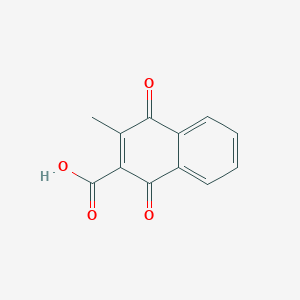
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-difluorovinyl ketones bearing an aryl group with a trimethylsilylating agent such as Me3SiOTf or Me3SiB(OTf)4 . This reaction is carried out under controlled conditions to ensure the formation of the desired dihydronaphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash silica gel column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as glutathione reductase, leading to oxidative stress in cells . The compound’s quinone moiety plays a crucial role in its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid: Shares a similar quinone structure but lacks the methyl group at the 3-position.
6-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-yl)hexanoic acid: Contains an extended alkyl chain, which alters its physical and chemical properties.
Uniqueness
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and potential applications. This structural feature distinguishes it from other naphthoquinone derivatives and contributes to its specific biological and chemical properties.
Propiedades
Número CAS |
861087-03-8 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
3-methyl-1,4-dioxonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c1-6-9(12(15)16)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3,(H,15,16) |
Clave InChI |
LJXYHASNPBFIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


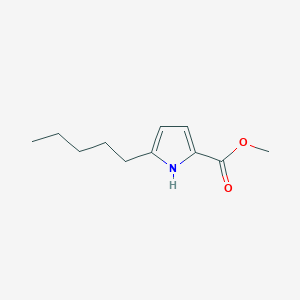
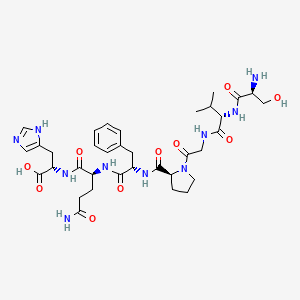
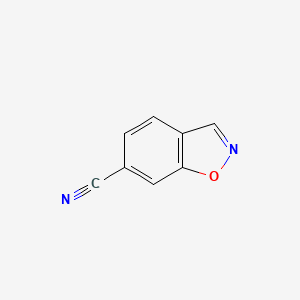
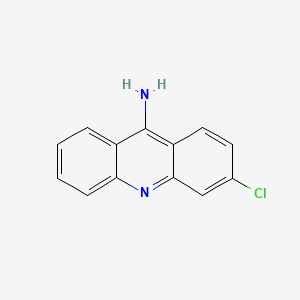
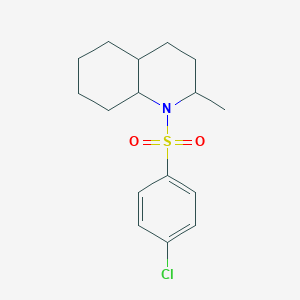
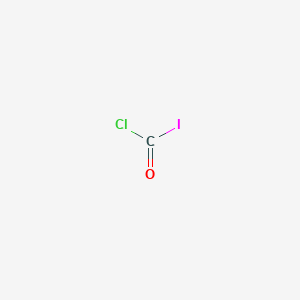

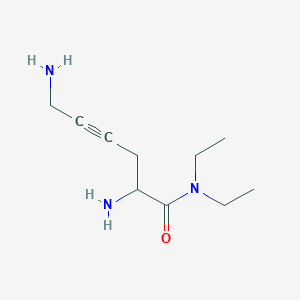
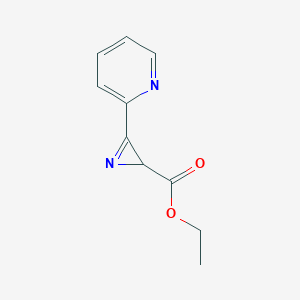
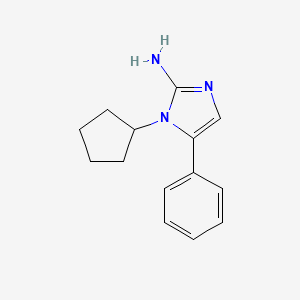

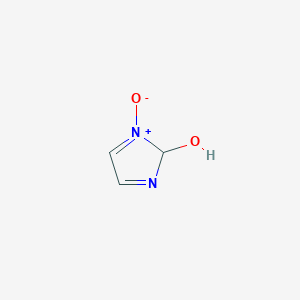
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
